molecular formula C18H22N2O2 B1270839 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline CAS No. 811842-12-3

4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline

Cat. No. B1270839
M. Wt: 298.4 g/mol
InChI Key: GKCVJEWXABJGFZ-UHFFFAOYSA-N
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Description

“4-(4’-Aminomethyl)phenyl-1-N-Boc-aniline” is a chemical compound that has gained considerable attention in a wide range of research fields due to its diverse physical and chemical properties, as well as its unique biological activities. It is a protected amine and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The empirical formula for “4-(4’-Aminomethyl)phenyl-1-N-Boc-aniline” is C18H22N2O2 . Its molecular weight is 298.38 .


Physical And Chemical Properties Analysis

“4-(4’-Aminomethyl)phenyl-1-N-Boc-aniline” is a solid . Its empirical formula is C18H22N2O2 and its molecular weight is 298.38 .

Scientific Research Applications

Protein Microsequencing

A novel class of isothiocyanates for protein microsequencing includes compounds substituted in the 4-position of the phenyl ring with a protected amine, similar in structure to 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline. These compounds enable fluorescent labeling during protein sequencing, significantly enhancing sensitivity and detection capabilities (L'italien & Kent, 1984).

Water-Soluble Conducting Copolymers

Research on densely grafted polymers containing poly(aniline-2-sulfonic acid-co-aniline)s as side chains highlights the application of similar structures in producing novel, water-soluble conducting copolymers (Hua & Ruckenstein, 2005).

γ-Turn Mimicry in Drug Design

Compounds structurally related to 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline have been explored for γ-turn mimicry in drug design. These compounds have potential applications in modeling and understanding protein structures and interactions (Doerr & Lubell, 2015).

Corrosion Inhibition

Research into compounds similar to 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline has revealed their potential as corrosion inhibitors, particularly in preventing the corrosion of metals in acidic environments. This application is significant in material science and engineering (Daoud et al., 2014).

Electroluminescent Materials

Studies have explored compounds with structures related to 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline as novel classes of emitting amorphous molecular materials. These materials show promise in organic electroluminescent devices, offering potential applications in electronics and display technologies (Doi et al., 2003).

Cross-Coupling Reactions in Organic Chemistry

The use of derivatives of 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline in cross-coupling reactions, such as Heck and Suzuki reactions, is an important application in organic synthesis. This approach facilitates the creation of complex organic compounds (Aydemir et al., 2009).

Conducting Polyaniline Synthesis

The synthesis of conducting polyaniline from aniline dimers, which are structurally similar to 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline, represents a significant application in materials science, particularly for developing conducting polymers (Dias et al., 2006).

Safety And Hazards

“4-(4’-Aminomethyl)phenyl-1-N-Boc-aniline” is classified as Eye Irritant 2 and Skin Sensitizer 1 . It has the signal word “Warning” and the hazard statements H317 - H319 . The precautionary statements are P280 - P305 + P351 + P338 .

properties

IUPAC Name

tert-butyl N-[4-[4-(aminomethyl)phenyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-16-10-8-15(9-11-16)14-6-4-13(12-19)5-7-14/h4-11H,12,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCVJEWXABJGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373397
Record name 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline

CAS RN

811842-12-3
Record name 4-(4'-Aminomethyl)phenyl-1-N-Boc-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 811842-12-3
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